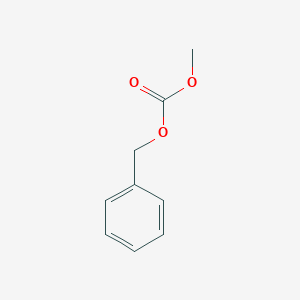
Transplatin
Vue d'ensemble
Description
Transplatin, also known as trans-Dichlorodiamineplatinum (II), is the trans isomer of the coordination complex with the formula trans-PtCl2(NH3)2 . It is a yellow solid with low solubility in water but good solubility in DMF . It is less active than its cis isomer, cisplatin, which is used in the treatment of a variety of solid tumors .
Synthesis Analysis
Transplatin can be synthesized by performing the ammonation reaction of K2PtCl4 with an excess of ammonia solution (aq. NH4OH solution) followed by treatment with HCl in aqueous solutions at higher temperatures 70–80 ℃ .Molecular Structure Analysis
The existence of two isomers of PtCl2(NH3)2 led Alfred Werner to propose square planar molecular geometry . It belongs to the molecular symmetry point group D2h .Chemical Reactions Analysis
Transplatin slowly hydrolyzes in aqueous solution to give the mixed aquo complex trans-[PtCl(H2O)(NH3)2]Cl . It also reacts with thiourea (tu) to give colorless trans-[Pt(tu)2(NH3)2]Cl2 .Physical And Chemical Properties Analysis
Transplatin has a molecular formula of Cl2H4N2Pt and a molar mass of 298.03 . It has a melting point of 340°C (dec.) (lit.) . It is soluble in dimethylsulfoxide and dimethylformamide, and slightly soluble in water .Applications De Recherche Scientifique
Treatment of Oral Squamous Cell Carcinoma (OSCC)
Cisplatin is an alkylating agent that induces DNA damage through the formation of cisplatin-DNA adducts, leading to cell cycle arrest and apoptosis . In the management of advanced OSCC, cisplatin-based chemotherapy or chemoradiotherapy has been considered as the first-line treatment . However, both inherent resistance and acquired resistance greatly limit the efficacy of cisplatin and even cause treatment failure .
Treatment of Ovarian Cancer
Cisplatin has been used in the treatment of various types of human cancers such as ovarian . It has demonstrated efficacy against various types of cancers such as germ cell tumors, sarcomas, carcinomas as well as lymphomas .
Treatment of Lung Cancer
Cisplatin is an effective anticancer agent that has been successfully utilized in the treatment of a wide range of cancers including lung . Cisplatin exerts its cytotoxic effects by forming DNA adducts and subsequently inhibiting DNA replication .
Treatment of Head and Neck Cancer
Cisplatin has been used in the treatment of various types of human cancers such as head and neck . It has demonstrated efficacy against various types of cancers such as germ cell tumors, sarcomas, carcinomas as well as lymphomas .
Treatment of Testicular Cancer
Cisplatin has been used in the treatment of various types of human cancers such as testicular . It has demonstrated efficacy against various types of cancers such as germ cell tumors, sarcomas, carcinomas as well as lymphomas .
Treatment of Bladder Cancer
Cisplatin has been used in the treatment of various types of human cancers such as bladder . It has demonstrated efficacy against various types of cancers such as germ cell tumors, sarcomas, carcinomas as well as lymphomas .
Treatment of Cervical Cancer
Cisplatin is an effective anticancer agent that has been successfully utilized in the treatment of a wide range of cancers including cervical . Cisplatin exerts its cytotoxic effects by forming DNA adducts and subsequently inhibiting DNA replication .
General Anticancer Activity
Cisplatin is one of the most potent chemotherapy drugs widely used for cancer treatment . The discovery of cisplatin was a cornerstone which triggered the interest in platinum (II)- and other metal-containing compounds as potential anticancer drugs .
Mécanisme D'action
Target of Action
Cisplatin, also known as Transplatin, trans-Dichlorodiamineplatinum(II), or Platinum, diamminedichloro-, (SP-4-1)-, primarily targets DNA within the cell . It has a high affinity for the guanine and adenine bases in DNA . It also targets a wide range of cellular components, including membrane phospholipids and thiol-containing peptides .
Mode of Action
Cisplatin works by forming covalent bonds with the purine bases in DNA, causing DNA damage . This damage triggers the DNA repair mechanisms in the cell. If the damage is too severe to be repaired, it leads to cell death or apoptosis . Cisplatin can form both intrastrand and interstrand crosslinks in DNA . Intrastrand crosslinks are more common and are thought to be the lethal lesion .
Biochemical Pathways
Cisplatin affects multiple biochemical pathways. It can regulate G-quadruplex (G4) functions, directly damage G4 structures, and activate multiple antitumor signaling pathways, including the typical cGAS-STING pathway and AIM2-ASC pathway . These pathways lead to a strong immune response and potent antitumor effects .
Pharmacokinetics
The pharmacokinetics of cisplatin are complex. Cisplatin is administered intravenously and has a bioavailability of 100% . It has a high protein binding rate of over 95% and an elimination half-life of 30-100 hours . Cisplatin is excreted renally .
Result of Action
The primary result of cisplatin action is the induction of cell death or apoptosis . This occurs when the DNA damage caused by cisplatin is too severe to be repaired. Cisplatin can also slow or stop the growth of cancer cells and other rapidly dividing cells .
Action Environment
The action of cisplatin can be influenced by various environmental factors. For example, the composition of the cellular membrane can affect the diffusion of cisplatin . Additionally, the presence of water molecules can influence the binding of cisplatin to DNA . The cellular and subcellular environment, including the presence of other ions and molecules, can also impact the action and efficacy of cisplatin .
Safety and Hazards
Orientations Futures
Much effort has been put into the development of new platinum anticancer complexes, but none of them has reached worldwide clinical application so far . The new platinum drugs and their targeted modifications undoubtedly provide a promising prospect for improving the current anti-cancer treatments .
Propriétés
IUPAC Name |
azane;dichloroplatinum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.2H3N.Pt/h2*1H;2*1H3;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZZYRPGZAFOLE-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.Cl[Pt]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H6N2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
azane;dichloroplatinum | |
CAS RN |
15663-27-1, 26035-31-4, 14913-33-8 | |
| Record name | Cisplatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15663-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Platinum, diamminedichloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26035-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Transplatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14913-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid](/img/structure/B142053.png)
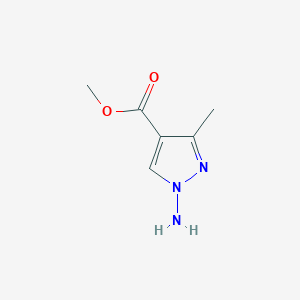
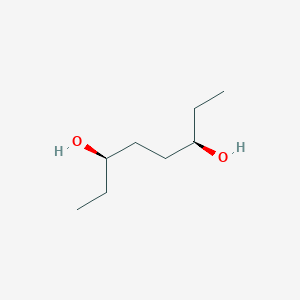
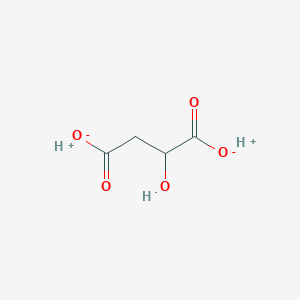
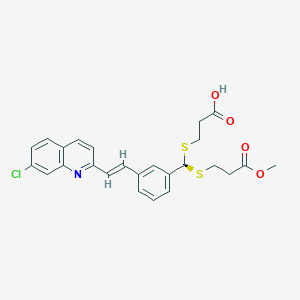
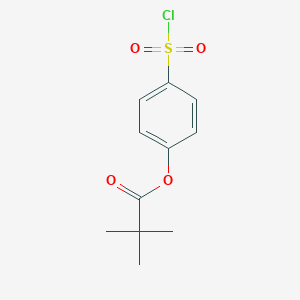
![Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane], (1-alpha-,2-ba-,4-ba-,6-alpha-,7-ba-,9-b](/img/structure/B142065.png)


![2-(6-Methacryloyloxyhexyl)thioxantheno[2,1,9-dej]isoquinoline-1,3-dione Monomer](/img/structure/B142077.png)


